molecular formula C17H17FN2O2 B1448599 N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide CAS No. 1803592-57-5

N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide

Cat. No.: B1448599
CAS No.: 1803592-57-5
M. Wt: 300.33 g/mol
InChI Key: XKCLQEMZRJSPEN-UHFFFAOYSA-N
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Description

N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide is a synthetic organic compound with the molecular formula C17H17FN2O2 and a molecular weight of 300.33 g/mol . This compound is characterized by the presence of a fluorobenzoyl group attached to a pyridine ring, which is further connected to a dimethylpropanamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted products with new functional groups replacing the fluorobenzoyl group.

Scientific Research Applications

N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group plays a crucial role in binding to the active site of the target, while the pyridine ring and dimethylpropanamide moiety contribute to the overall stability and specificity of the interaction. This compound may modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chlorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide
  • N-[3-(4-bromobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide
  • N-[3-(4-methylbenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide

Uniqueness

N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[3-(4-fluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-17(2,3)16(22)20-15-13(5-4-10-19-15)14(21)11-6-8-12(18)9-7-11/h4-10H,1-3H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCLQEMZRJSPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801176779
Record name Propanamide, N-[3-(4-fluorobenzoyl)-2-pyridinyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-57-5
Record name Propanamide, N-[3-(4-fluorobenzoyl)-2-pyridinyl]-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803592-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-[3-(4-fluorobenzoyl)-2-pyridinyl]-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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